

# (Cyclopropylmethyl)(methyl)amine hydrochloride literature review

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## Compound of Interest

**Compound Name:** (Cyclopropylmethyl)(methyl)amine hydrochloride

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An In-Depth Technical Guide to **(Cyclopropylmethyl)(methyl)amine Hydrochloride** for Researchers and Drug Development Professionals

## Abstract

**(Cyclopropylmethyl)(methyl)amine hydrochloride** is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a secondary amine featuring a cyclopropylmethyl group, it serves as a crucial building block for more complex molecules and as an experimental drug candidate itself. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and pharmacological significance, with a particular focus on its role as a selective cannabinoid receptor type 1 (CB1) agonist. The inclusion of the cyclopropyl moiety is a key structural feature designed to enhance metabolic stability, a common strategy in modern drug design.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation and application of this compound.

## Physicochemical and Structural Properties

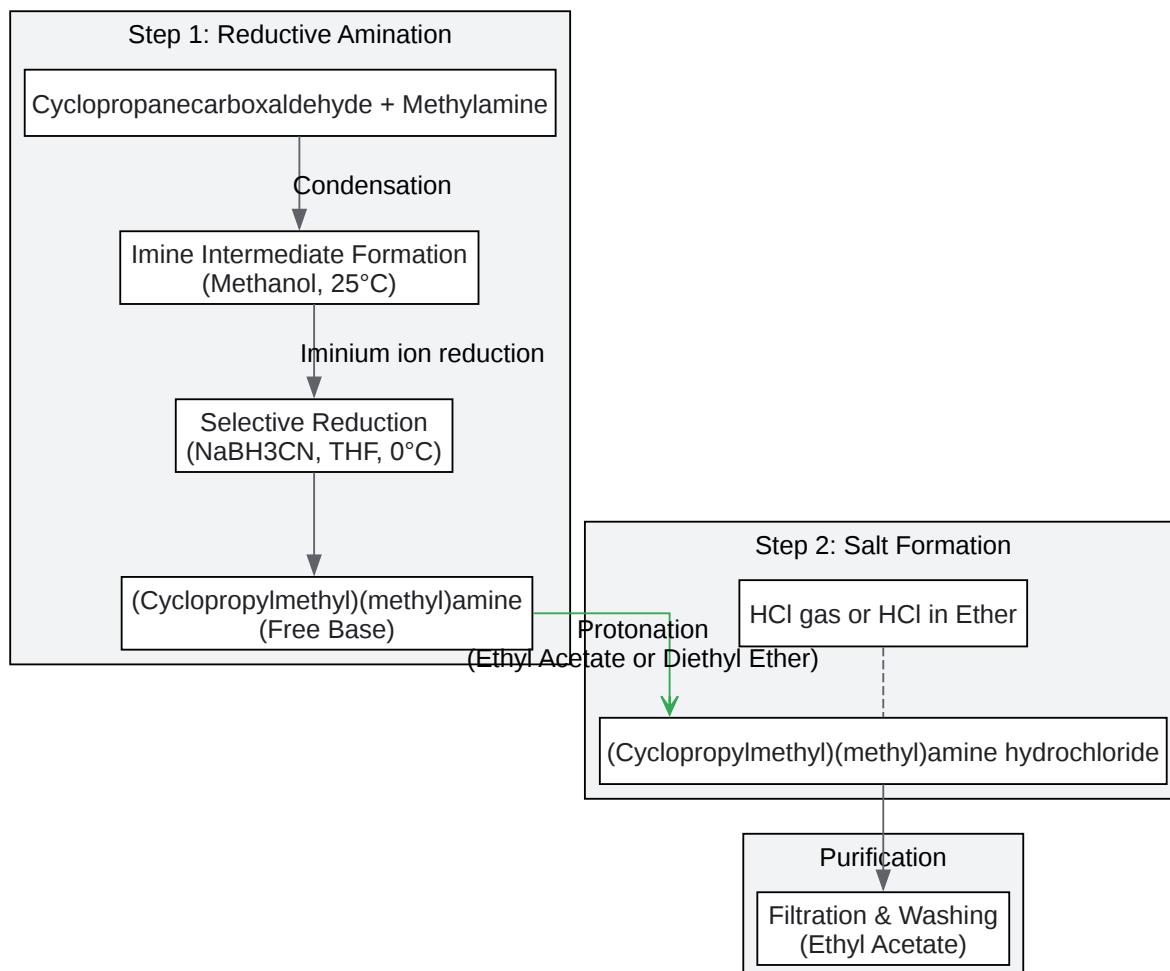
**(Cyclopropylmethyl)(methyl)amine hydrochloride** is the salt form of the free base, (Cyclopropylmethyl)(methyl)amine. The hydrochloride salt enhances stability and aqueous solubility, making it more suitable for research and formulation.<sup>[2]</sup>

Property	Value	Source(s)
IUPAC Name	1-cyclopropyl-N-methylmethanamine;hydrochloride	<a href="#">[3]</a>
CAS Number	77335-18-3	<a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClN	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	121.61 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Off-white to pale yellow semi-solid or low-melting solid	<a href="#">[5]</a>
Solubility	Soluble in DMSO, slightly soluble in Methanol	<a href="#">[5]</a>
Storage Temperature	Inert atmosphere, room temperature	<a href="#">[5]</a> <a href="#">[6]</a>
InChIKey	ORQVLOOOUXHZEJ-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[7]</a>
SMILES	CNCC1CC1.Cl	<a href="#">[4]</a> <a href="#">[7]</a>

## Synthesis Pathway and Experimental Protocol

The synthesis of **(Cyclopropylmethyl)(methyl)amine hydrochloride** can be achieved through various routes. A common and effective method involves the reductive amination of cyclopropanecarboxaldehyde. This approach is favored for its high efficiency and the relative availability of starting materials. The conversion to the hydrochloride salt is a standard final step to improve handling and solubility.

## Synthesis Workflow Diagram

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Caption: Synthetic workflow for (Cyclopropylmethyl)(methyl)amine HCl.

## Detailed Experimental Protocol

This protocol is adapted from established methods of reductive amination and amine salt formation.[\[2\]](#)[\[8\]](#)

#### PART A: Synthesis of (Cyclopropylmethyl)(methyl)amine (Free Base)

- Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq, typically as a solution in THF or water) at room temperature. The condensation to form the imine intermediate is often facilitated by the presence of molecular sieves to remove water.
- Imine Formation: Stir the mixture at 25°C for 2-4 hours to allow for the formation of the corresponding imine.
- Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.2 eq) in tetrahydrofuran (THF). Add the  $\text{NaBH}_3\text{CN}$  solution dropwise to the reaction mixture.
  - Expert Insight: Sodium cyanoborohydride is the reducing agent of choice here because it is mild and selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to cyclopropylmethanol, thus maximizing the yield of the desired amine.[\[2\]](#)
- Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once the starting material is consumed, carefully quench the reaction by adding an aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ).
- Work-up and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (Cyclopropylmethyl)(methyl)amine free base. The product can be purified further by distillation if necessary.

#### PART B: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the crude amine from Part A in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.[8][9][10]
- Acidification: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in diethyl ether dropwise while stirring. A white precipitate of the hydrochloride salt will form.
  - Trustworthiness Note: The reaction should be performed in a well-ventilated fume hood as both HCl gas and volatile solvents are hazardous. The precipitation of the salt from the organic solvent is a self-validating purification step, as impurities often remain in the solution.
- Isolation and Purification: Continue the addition of HCl until no further precipitation is observed. Collect the solid product by vacuum filtration.
- Washing and Drying: Wash the collected solid with cold diethyl ether or ethyl acetate to remove any remaining impurities. Dry the product under vacuum to obtain pure **(Cyclopropylmethyl)(methyl)amine hydrochloride**.[9]

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

- <sup>1</sup>H NMR (Proton NMR): The spectrum will show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.2-1.2 ppm), the methylene protons adjacent to the ring (~2.5-2.8 ppm), the N-methyl protons (~2.6 ppm), and a broad signal for the ammonium proton (N-H<sup>+</sup>).[7]
- <sup>13</sup>C NMR (Carbon NMR): The spectrum will display distinct peaks corresponding to the N-methyl carbon, the methylene carbons of the cyclopropyl ring, the methine carbon of the ring, and the methylene carbon attached to the nitrogen.

### Protocol for NMR Sample Preparation:

- Weigh approximately 5-10 mg of the hydrochloride salt.
- Dissolve the sample in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O). DMSO-d<sub>6</sub> is often preferred as it will not exchange with the N-H<sup>+</sup> proton, allowing it to be observed.
- Transfer the solution to a 5 mm NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

## Mass Spectrometry (MS)

MS is used to determine the molecular weight of the parent amine. The hydrochloride salt will typically dissociate in the ion source. The expected mass peak will correspond to the protonated free base [M+H]<sup>+</sup>.

- Expected Mass: The free base (C<sub>5</sub>H<sub>11</sub>N) has a monoisotopic mass of 85.09 Da.[\[11\]](#) The expected m/z in positive ion mode ESI-MS would be approximately 86.10 for [C<sub>5</sub>H<sub>12</sub>N]<sup>+</sup>.

## Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. Key expected peaks include:

- N-H Stretch: A broad and strong absorption in the range of 2400-3000 cm<sup>-1</sup>, characteristic of an amine salt.
- C-H Stretch: Peaks around 2800-3020 cm<sup>-1</sup> for the aliphatic C-H bonds.
- C-N Stretch: Absorptions in the 1000-1250 cm<sup>-1</sup> region.

## Applications in Drug Discovery

The unique structure of (Cyclopropylmethyl)(methyl)amine makes it a valuable scaffold in medicinal chemistry.

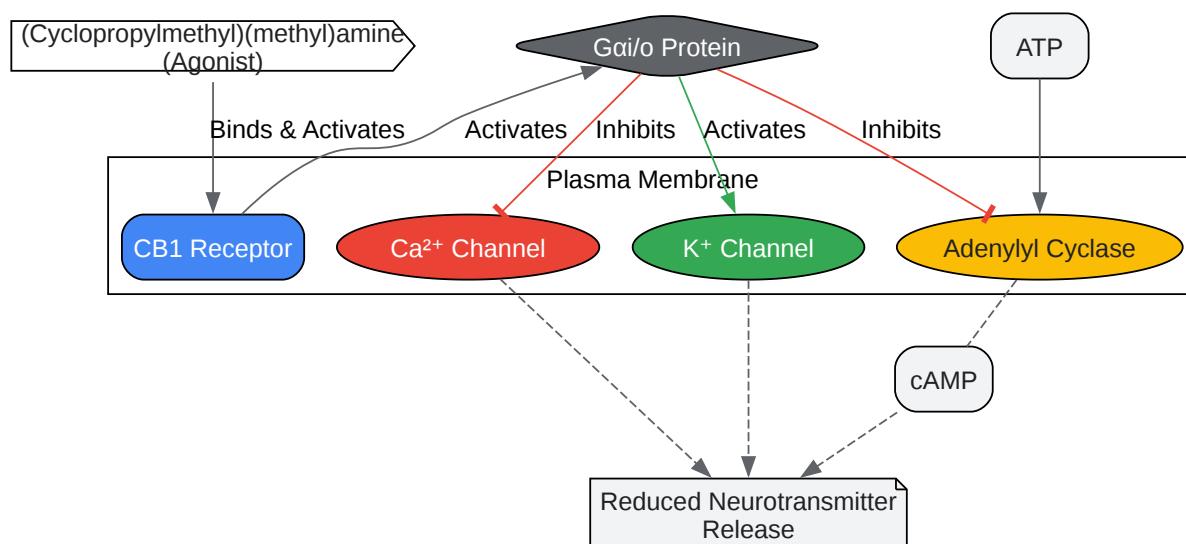
## Role as a Cannabinoid Receptor (CB1) Agonist

**(Cyclopropylmethyl)(methyl)amine hydrochloride** has been identified as an experimental drug that acts as a selective cannabinoid receptor type 1 (CB1) agonist.<sup>[4]</sup> CB1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central and peripheral nervous systems. Their activation leads to a cascade of intracellular events that modulate neurotransmitter release.

**Mechanism of Action:** As a CB1 agonist, the compound mimics the action of endogenous cannabinoids (like anandamide), binding to and activating the CB1 receptor. This activation of the G<sub>ai/o</sub> subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also modulates ion channels, activating inwardly rectifying potassium channels and inhibiting calcium channels, which collectively results in a reduction of neuronal excitability and neurotransmitter release.

This mechanism underlies its potential therapeutic effects, which have been explored for cardiovascular disorders such as myocardial reperfusion injury, leveraging its potential anti-inflammatory and angiogenic properties.<sup>[4]</sup>

## CB1 Receptor Signaling Pathway



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Caption: Simplified CB1 receptor signaling pathway activated by an agonist.

## The Cyclopropyl Group Advantage

The inclusion of a cyclopropyl ring is a deliberate and strategic choice in drug design. This small, strained ring imparts several beneficial properties:

- **Metabolic Stability:** The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to typical aliphatic C-H bonds. This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the drug's half-life and reduce the potential for drug-drug interactions.[1]
- **Structural Rigidity:** The ring introduces conformational constraint, locking the attached side chain into a more defined orientation. This can lead to higher binding affinity and selectivity for the target receptor.
- **Improved Physicochemical Properties:** The cyclopropyl group can favorably modulate properties like lipophilicity and pKa.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(Cyclopropylmethyl)(methyl)amine hydrochloride** presents the following hazards:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Recommended Precautions:

- Handle only in a well-ventilated area or a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Store in a tightly sealed container in a dry, cool place.

## Conclusion

**(Cyclopropylmethyl)(methyl)amine hydrochloride** is a compound with a well-defined synthesis pathway and significant potential in pharmacological research. Its value is derived not only from its role as a versatile chemical intermediate but also from its intrinsic biological activity as a CB1 receptor agonist. The strategic incorporation of the cyclopropyl group highlights a key principle in modern medicinal chemistry: designing molecules for enhanced metabolic stability and target affinity. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to synthesize, characterize, and further explore the therapeutic applications of this promising compound.

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## References

- 1. [hyphadiscovery.com](http://hyphadiscovery.com) [hyphadiscovery.com]
- 2. Buy [1-[(Methylamino)methyl]cyclopropyl]methanol HCl | 2309475-53-2 [smolecule.com]
- 3. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12CIN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Cyclopropylmethyl)methylamine hydrochloride | 77335-18-3 | CDA33518 [biosynth.com]
- 5. N-CYCLOPROPYL-METHYLAMINE HCL | 67376-94-7 [amp.chemicalbook.com]
- 6. 77335-18-3|N-(Cyclopropylmethyl)-N-methylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 7. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
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